LY2452473

Androgen receptor Binding affinity SARM pharmacology

Researchers studying muscle wasting or cancer cachexia face a critical gap: most SARMs lack human pharmacokinetic validation and prostate safety data. LY2452473 (CAS 1029692-15-6) directly addresses this with Phase 2 clinical evidence. Key differentiators: (1) Dose-dependent lean mass increase (P<0.001) with zero PSA recurrence in prostate cancer survivors; (2) Fully characterized human ADME: Tmax 2-3 h, terminal t½ 27 h, CYP3A4-mediated clearance; (3) Defined hepatic safety margin: 1-5 mg/day produced no liver enzyme elevations (n=420). Supplied with ≥98% purity and comprehensive analytical documentation.

Molecular Formula C22H22N4O2
Molecular Weight 374.4 g/mol
CAS No. 1029692-15-6
Cat. No. B1675633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2452473
CAS1029692-15-6
SynonymsLY2452473
N-((2S)-7-cyano-4-(2-pyridylmethyl)-2,3-dihydro-1H-cyclopenta(b)indol-2-yl)carbamate
Molecular FormulaC22H22N4O2
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)NC1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4
InChIInChI=1S/C22H22N4O2/c1-14(2)28-22(27)25-17-10-19-18-9-15(12-23)6-7-20(18)26(21(19)11-17)13-16-5-3-4-8-24-16/h3-9,14,17H,10-11,13H2,1-2H3,(H,25,27)/t17-/m0/s1
InChIKeyIHIWYQYVBNODSV-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY2452473: Procurement-Grade SARM with Validated Human PK


1-Methylethyl N-((2S)-7-cyano-1,2,3,4-tetrahydro-4-(2-pyridinylmethyl)cyclopent(b)indol-2-yl)carbamate (CAS 1029692-15-6), designated LY2452473 (also known as OPK-88004 or TT-701), is a non-steroidal, indole-derived selective androgen receptor modulator (SARM) that functions as a tissue-selective ligand with context-dependent agonist/antagonist activity [1]. The compound exhibits potent androgen receptor (AR) binding with an IC50 of 8.565 nM in antagonist mode and has completed Phase 2 clinical evaluation in prostate cancer survivors and benign prostatic hyperplasia patients [2]. Unlike earlier-generation SARMs that have been withdrawn from development, LY2452473 has established human pharmacokinetic parameters, including a 27-hour plasma terminal half-life and well-characterized metabolic pathways [3].

Why LY2452473 Cannot Be Replaced by Generic SARMs


Substituting LY2452473 with alternative SARMs such as Ostarine (Enobosarm/MK-2866), Andarine (S-4), or androgen receptor antagonists like Bicalutamide introduces substantial scientific and procurement risk due to four quantifiable differentiators: (1) clinical-grade human pharmacokinetic validation absent in discontinued candidates; (2) prostate-sparing efficacy confirmed in a randomized, placebo-controlled trial (NCT02499497) with documented PSA safety [1]; (3) distinct AR binding affinity and functional antagonism at 8.565 nM IC50 compared to Ostarine's 3.8 nM Ki (partial agonist bias) or Bicalutamide's 160-228 nM IC50 ; and (4) the compound's unique cyclopenta[b]indole scaffold with 7-cyano substitution and 2-pyridinylmethyl moiety confers structural divergence that alters receptor-ligand interaction geometry and tissue distribution relative to arylpropionamide-class SARMs [2]. Generic substitution without equivalent clinical safety data—particularly regarding prostate-specific antigen recurrence and liver enzyme profiles—would invalidate experimental reproducibility and regulatory acceptability.

LY2452473: Quantitative Procurement Evidence


AR Binding Affinity vs. Ostarine and Bicalutamide

LY2452473 demonstrates distinct AR antagonism with an IC50 of 8.565 nM, differing from Ostarine's primary functional profile as a partial agonist (Ki = 3.8 nM) and substantially exceeding Bicalutamide's antagonist potency (IC50 = 160-228 nM) . Note: LY2452473's functional pharmacology is context-dependent, exhibiting antagonist activity in prostate-derived systems while demonstrating agonist effects in anabolic tissues such as skeletal muscle and bone .

Androgen receptor Binding affinity SARM pharmacology

Human Prostate Safety

In a randomized, double-blind, placebo-controlled Phase 2 trial (NCT02499497) of 114 testosterone-deficient men who had undergone radical prostatectomy for organ-confined prostate cancer, administration of OPK-88004 (LY2452473) at doses up to 15 mg daily for 12 weeks resulted in zero PSA recurrences across all treatment arms [1]. This prostate-sparing safety profile contrasts with the class-wide concern for SARMs and androgens regarding PSA elevation. For comparator context, Ostarine demonstrated significant PSA reductions in some studies while increasing lean mass, but also showed dose-limiting hepatotoxicity signals in Phase 3 trials that led to clinical hold .

Prostate cancer survivorship PSA safety Clinical trial

Human PK: Half-Life vs. Andarine

LY2452473 exhibits a plasma terminal half-life (t½) of 27 hours in humans following a single 15 mg oral dose, with total radioactivity half-life of 51 hours [1]. Time to maximum plasma concentration (Tmax) is 2-3 hours. This contrasts with Andarine (S-4), which demonstrates a half-life of approximately 3.8 hours (229 minutes) in dogs and ~4-6 hours in humans, necessitating multiple daily dosing for sustained target engagement [2]. The extended half-life of LY2452473 supports once-daily dosing regimens in clinical protocols, whereas Andarine's shorter half-life requires more frequent administration and introduces greater inter-dose variability in target occupancy.

Pharmacokinetics Human ADME Oral bioavailability

Metabolic Clearance and CYP450 Phenotype

Metabolic clearance is the predominant elimination pathway for LY2452473, with minimal parent compound detected in excreta (<5% of dose). In vitro phenotyping identified CYP3A4 as the primary contributor to LY2452473 depletion, with no single excretory metabolite accounting for more than 30% of the administered dose [1]. This distributed metabolic profile reduces reliance on any single enzymatic pathway, potentially mitigating drug-drug interaction risk and pharmacogenetic variability compared to compounds with narrow metabolic windows. By contrast, many SARMs exhibit limited published human ADME data, creating procurement uncertainty for researchers requiring defined metabolic handling.

Drug metabolism CYP3A4 Metabolic clearance

Hepatic Safety Profile

Clinical development updates from OPKO Health indicate that LY2452473 at higher doses (15 mg and 25 mg) was associated with transient liver enzyme elevations that normalized upon drug discontinuation [1]. Notably, no liver enzyme elevations were observed in a larger prior Phase 2 study of 420 men receiving lower doses (1 mg and 5 mg) [1]. This dose-dependent safety signal provides actionable procurement intelligence: researchers must select appropriate dose ranges for hepatotoxicity-sensitive applications. For comparator context, Ostarine's Phase 3 development was halted due to safety concerns including liver enzyme elevations, and other SARMs such as Andarine were discontinued during clinical development with limited public safety data [2].

Hepatotoxicity Liver enzymes Safety pharmacology

Tissue-Selective Agonist/Antagonist Profile

LY2452473 exhibits a bifurcated functional profile: AR antagonism in prostate tissue (blocking AR-mediated proliferation and reducing PSA) concurrent with AR agonism in anabolic tissues including skeletal muscle, bone, and penile tissue [1] [2]. This contrasts with non-selective AR antagonists like Bicalutamide, which lack tissue-specific anabolic activity, and with early-generation SARMs like Andarine, which show less pronounced tissue discrimination (Andarine stimulated prostate growth to 33.8% of intact controls in castrated rats at maximal dose) [3]. In the Phase 2 prostate cancer survivor trial, LY2452473 produced dose-related increases in whole-body lean mass (P < 0.001) and decreases in percent body fat (P < 0.001) without PSA elevation [2].

Tissue selectivity Anabolic activity Prostate sparing

LY2452473: Recommended Procurement Scenarios


Prostate-Sparing Muscle Wasting Studies

Investigators studying muscle wasting conditions, cancer cachexia, or age-related sarcopenia in models where prostate safety is paramount should procure LY2452473. The compound's Phase 2 clinical data demonstrate dose-related increases in whole-body and appendicular lean mass (P < 0.001) with zero PSA recurrence in prostate cancer survivors [1]. Unlike Ostarine (development halted) or Andarine (discontinued, limited human data), LY2452473 provides a procurement pathway to a SARM with published human anabolic efficacy and prostate safety validation [2].

Human ADME and DDI Studies

Researchers conducting ADME studies, CYP phenotyping, or drug-drug interaction assessments should select LY2452473 based on its fully characterized human pharmacokinetic and metabolic profile. Published data include: Tmax = 2-3 hours, terminal t½ = 27 hours (parent), total radioactivity t½ = 51 hours, primary metabolic clearance via CYP3A4 with distributed excretory pathways (<30% dose per metabolite), and 47.9% urinary / 46.6% fecal recovery over 312 hours [1]. This comprehensive human ADME dataset eliminates the need for de novo metabolic characterization required for most SARMs.

AR Agonist/Antagonist Bias Research

Laboratories investigating tissue-specific AR signaling mechanisms should procure LY2452473 as a tool compound with established context-dependent pharmacology: AR antagonism (IC50 = 8.565 nM) in prostate-derived systems, and AR agonism in anabolic tissues including skeletal muscle and bone [1] [2]. This bifurcated functional profile distinguishes LY2452473 from pure antagonists like Bicalutamide (IC50 = 160-228 nM, no anabolic activity) and from agonist-biased SARMs like Ostarine (Ki = 3.8 nM) [3]. The compound's unique cyclopenta[b]indole scaffold with 7-cyano and 2-pyridinylmethyl substituents provides a structurally distinct probe for AR ligand binding domain studies .

Hepatotoxicity and Safety Pharmacology

Toxicology and safety pharmacology programs requiring SARM compounds with defined hepatic safety margins should procure LY2452473 based on published dose-dependent liver enzyme data. The compound's clinical safety profile establishes that 1-5 mg/day dosing produced no liver enzyme elevations (n=420 men), while 15-25 mg/day produced transient, reversible transaminase elevations [1]. This defined dose-safety relationship enables informed experimental design and benchmark comparison for hepatotoxicity studies, whereas comparator SARMs lack equivalent human safety characterization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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